![molecular formula C21H19N3O2S B2522929 2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866726-60-5](/img/structure/B2522929.png)

2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

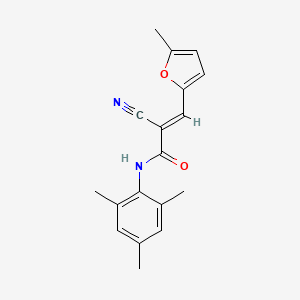

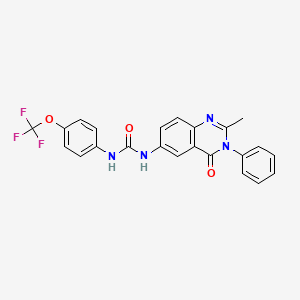

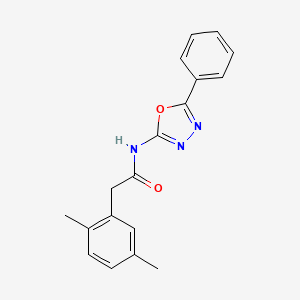

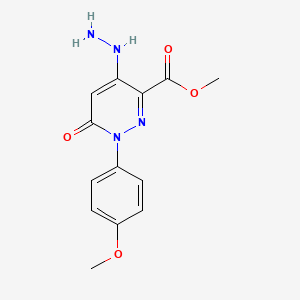

The compound “2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of similar compounds involves a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 218.3346 . The compound is a colorless heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The pyridopyrimidine scaffold has been explored for its anticancer activity. Notably, Palbociclib , a CDK4/6 inhibitor developed by Pfizer, falls into this category. It disrupts signals that stimulate cancer cell proliferation . Additionally, Piritrexim , another pyridopyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and exhibits antitumor effects .

Antiparasitic Activity

In the realm of parasitic diseases, compound 13 (a pyridopyrimidine) demonstrated potent in vitro antipromastigote activity against Leishmania major . Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket .

Anti-HIV Potential

Indole derivatives, including pyridopyrimidines, have been investigated for their anti-HIV properties. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives showed promise in molecular docking studies as anti-HIV-1 agents .

Other Therapeutic Applications

Beyond the mentioned fields, pyridopyrimidines continue to be studied for various therapeutic targets. Further research may uncover additional applications, including those related to inflammation, metabolic disorders, and neurodegenerative diseases.

Zukünftige Richtungen

Wirkmechanismus

Target of action

Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These interactions can alter the function of the protein, leading to changes in cellular behavior .

Mode of action

The compound might bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor’s interaction with its natural ligand .

Biochemical pathways

The compound’s effects could influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability and half-life in the body .

Result of action

The compound’s action could lead to various cellular and molecular effects, depending on its specific mechanism of action and the biochemical pathways it affects .

Action environment

Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .

Eigenschaften

IUPAC Name |

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-12-6-8-14(9-7-12)19-23-20-16(21(24-19)27-11-17(22)25)10-15-5-3-4-13(2)18(15)26-20/h3-9H,10-11H2,1-2H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBICCHAXDJTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)

![N-[2-(acetylamino)ethyl]-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2522868.png)